SIRT2 Biochemical Potency: CAS 488103-69-1 vs. SirReal1 (CAS 801227-82-7)
In a direct biochemical assay measuring inhibition of recombinant human SIRT2, CAS 488103-69-1 achieved an IC50 of 14 nM [1]. In contrast, the structurally related reference compound SirReal1 (N-(5-benzylthiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide, CAS 801227-82-7) exhibited an IC50 of 3,745 nM under comparable conditions . This represents an approximately 267-fold improvement in potency conferred by the ethyl (thiazol-4-yl)acetate side chain compared to the N-(5-benzylthiazol-2-yl) substituent.
| Evidence Dimension | SIRT2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 nM |
| Comparator Or Baseline | SirReal1 IC50 = 3,745 nM (approx. 267-fold less potent) |
| Quantified Difference | ~267-fold more potent |
| Conditions | In vitro recombinant human SIRT2 enzyme assay; target compound preincubated 15 min; H3K9Ac peptide substrate |
Why This Matters
A 267-fold potency differential means that CAS 488103-69-1 can be used at substantially lower concentrations to achieve equivalent target engagement, reducing the risk of off-target effects at higher compound concentrations in cell-based studies.
- [1] BindingDB. Entry BDBM50635379 / CHEMBL5556672. Target: SIRT2. IC50: 14 nM. Assay: Inhibition of human SIRT2 preincubated for 15 mins followed by H3K9Ac (KQTARK(Ac)STGGWW) peptide addition and measured after 5 mins. View Source
